
5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone)
描述
5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool in the study of various biological processes.
作用机制
The mechanism of action of 5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone) involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can occur through a variety of mechanisms, including competitive inhibition and non-competitive inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone) are varied and complex. Some of the most notable effects of this compound include its ability to inhibit the activity of certain enzymes involved in cellular signaling pathways, as well as its potential to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the major advantages of using 5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone) in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This makes it a valuable tool for studying the mechanisms underlying various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are many potential future directions for research involving 5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone). Some of the most promising areas of research include its potential as a therapeutic agent for the treatment of cancer and other diseases, as well as its potential use in the development of new drugs and diagnostic tools. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.
科学研究应用
5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone) has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of cellular signaling pathways. It has been found to inhibit the activity of certain enzymes involved in these pathways, making it a valuable tool for understanding the mechanisms underlying various cellular processes.
属性
IUPAC Name |
5,7-dibromo-3-phenyldiazenyl-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N3O/c15-8-6-10-12(11(16)7-8)17-14(20)13(10)19-18-9-4-2-1-3-5-9/h1-7,17,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLYZSXZRAMJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



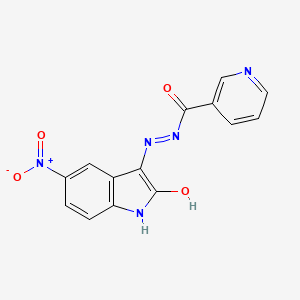
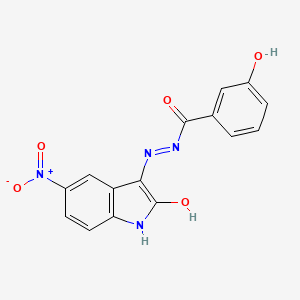
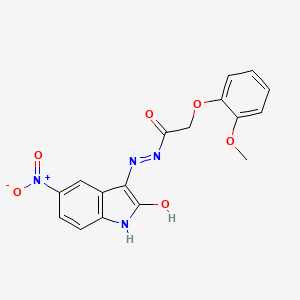
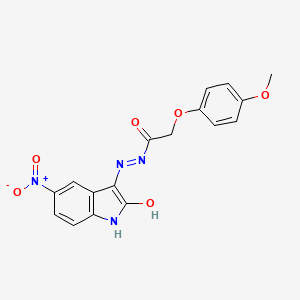
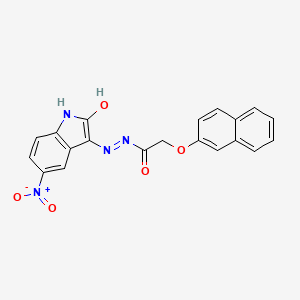
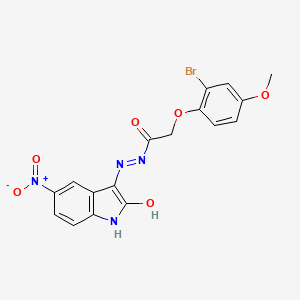
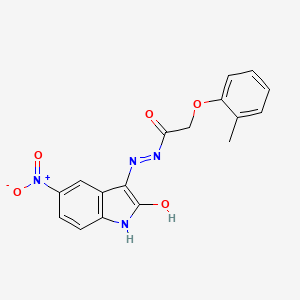
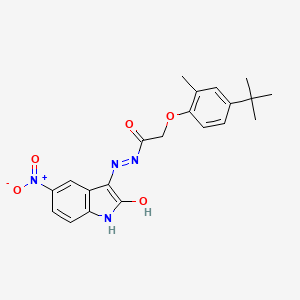
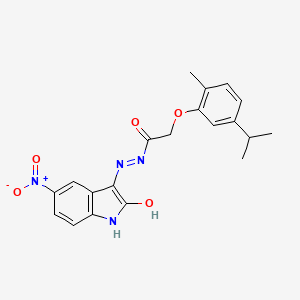

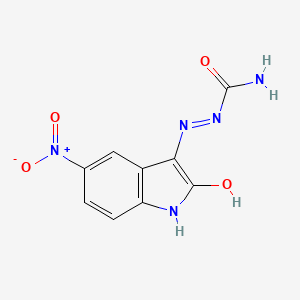
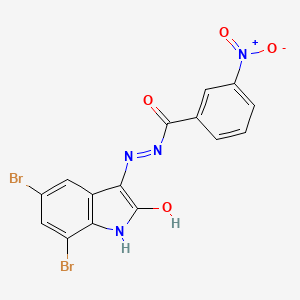
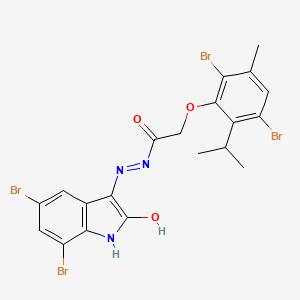
![7-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3830132.png)